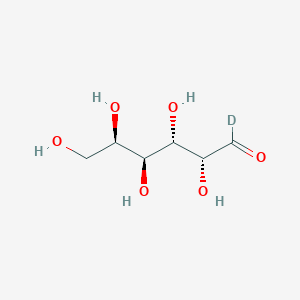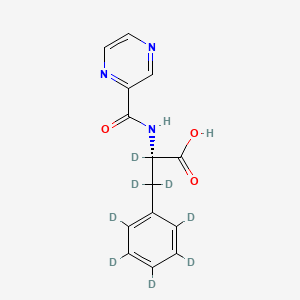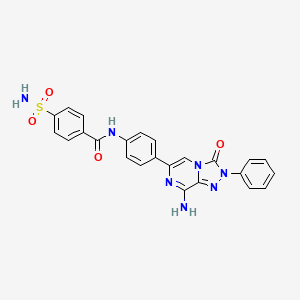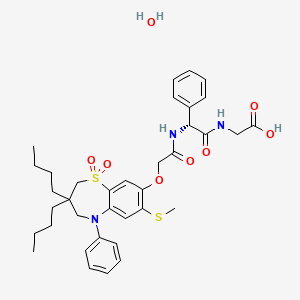
D-Galactose-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-d1, also known as D-(+)-Galactose-d1, is a deuterium-labeled form of D-Galactose. D-Galactose is a naturally occurring aldohexose and a C-4 epimer of glucose. It is commonly found in nature as a component of lactose in milk and other dairy products. D-Galactose plays a crucial role in various biological processes, including the formation of glycolipids and glycoproteins, which are essential for cell membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-d1 can be synthesized through microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose, which is then labeled with deuterium . The reaction conditions typically include a temperature of 30°C and a pH of 7.0, with the presence of specific enzymes to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound involves the extraction of D-Galactose from natural sources such as macroalgae, plants, and dairy wastes. The extracted D-Galactose is then subjected to deuterium labeling through chemical or enzymatic methods. The process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.
Common Reagents and Conditions
Major Products Formed
D-Galactonic acid: Formed through oxidation.
D-Galactitol: Formed through reduction.
Acetylated or benzoylated derivatives: Formed through substitution reactions.
Scientific Research Applications
D-Galactose-d1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential in drug delivery systems, diagnostics, and theranostics.
Industry: Utilized in the production of low-calorie sweeteners and biofuels from galactose-rich biomass.
Mechanism of Action
D-Galactose-d1 exerts its effects through various molecular targets and pathways:
Oxidative Stress: Continuous administration of this compound can lead to oxidative stress, resulting in the production of reactive oxygen species (ROS) and mitochondrial dysfunction.
Cellular Uptake: Acts as a ligand for galactose receptors on specific cells, enhancing cellular uptake and targeting.
Metabolic Pathways: Involved in the Leloir pathway, where it is converted into glucose-1-phosphate before entering glycolysis.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A C-4 epimer of D-Galactose, commonly found in nature and involved in energy metabolism.
D-Tagatose: A ketohexose derived from D-Galactose, used as a low-calorie sweetener.
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a prebiotic and in functional foods.
Uniqueness
D-Galactose-d1 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Its ability to target specific cells expressing galactose receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-GHZKYXHXSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)



![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)


![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)



